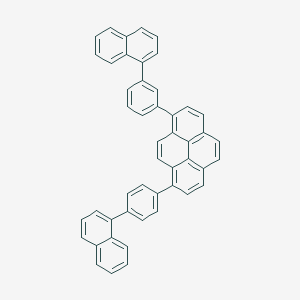
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene is a complex organic compound that features a pyrene core substituted with naphthyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a pyrene derivative is coupled with naphthyl and phenyl boronic acids in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like column chromatography and recrystallization.
化学反応の分析
Types of Reactions
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
作用機序
The mechanism of action of 1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene is largely dependent on its application. In organic electronics, the compound acts as a hole transport material, facilitating the movement of positive charges through the device. This is achieved through its conjugated aromatic structure, which allows for efficient charge transfer .
類似化合物との比較
Similar Compounds
N4,N4-Di(biphenyl-4-yl)-N4-(naphthalen-1-yl)-N4-phenyl-biphenyl-4,4-diamine: Used as a hole transport material in OLEDs and OPVs.
1-(4-Fluoro-phenyl)-3-naphthalen-1-yl-urea:
Uniqueness
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene is unique due to its specific substitution pattern on the pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe.
特性
分子式 |
C48H30 |
|---|---|
分子量 |
606.7 g/mol |
IUPAC名 |
1-(3-naphthalen-1-ylphenyl)-8-(4-naphthalen-1-ylphenyl)pyrene |
InChI |
InChI=1S/C48H30/c1-3-14-39-31(8-1)10-6-16-41(39)33-18-20-34(21-19-33)43-26-24-35-22-23-36-25-27-44(46-29-28-45(43)47(35)48(36)46)38-13-5-12-37(30-38)42-17-7-11-32-9-2-4-15-40(32)42/h1-30H |
InChIキー |
CZJMWTPOLPTHFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)C8=CC=CC(=C8)C9=CC=CC1=CC=CC=C19 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


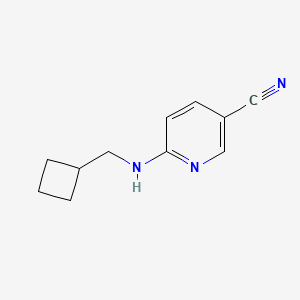
![1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13101630.png)
![2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine](/img/structure/B13101633.png)
![2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)
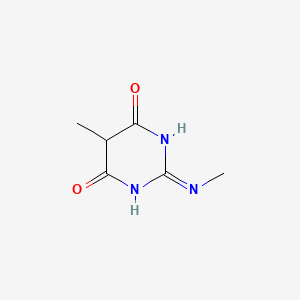
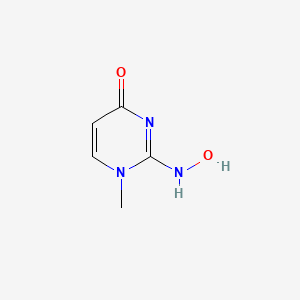
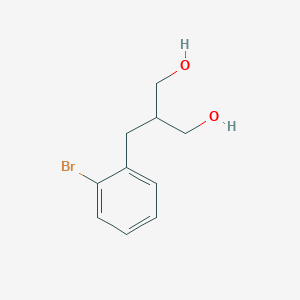
![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13101679.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)
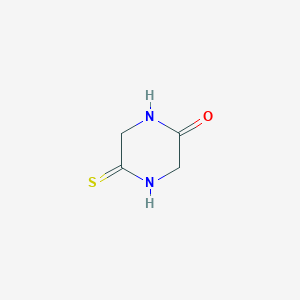
![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)

